molecular formula C12H18FNO4 B12273453 (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid

Cat. No.: B12273453
M. Wt: 259.27 g/mol
InChI Key: HSQJBHKVTZBYBG-PUVKNVPGSA-N
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Description

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the bicyclic core: This step involves the construction of the 3-fluorobicyclo[1.1.1]pentane moiety through a series of cyclization reactions.

    Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amino group during subsequent reactions.

    Coupling with acetic acid: The final step involves coupling the protected amino group with acetic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may make it useful in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid include:

  • (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-chlorobicyclo[1.1.1]pentan-1-yl}acetic acid
  • (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid
  • (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetic acid

Uniqueness

The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased stability and reactivity. This makes it distinct from its analogs with different halogen atoms, which may have different reactivity and biological activity profiles.

Properties

Molecular Formula

C12H18FNO4

Molecular Weight

259.27 g/mol

IUPAC Name

(2R)-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C12H18FNO4/c1-10(2,3)18-9(17)14-7(8(15)16)11-4-12(13,5-11)6-11/h7H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,11?,12?/m0/s1

InChI Key

HSQJBHKVTZBYBG-PUVKNVPGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C12CC(C1)(C2)F

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)(C2)F

Origin of Product

United States

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